![molecular formula C13H18N2O B3163250 (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine CAS No. 883539-48-8](/img/structure/B3163250.png)
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
Description
“(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives, such as “(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine”, can be synthesized using various methods. One such method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH . This reaction yields a tricyclic indole, which can then be further processed to yield the desired indole derivative .Molecular Structure Analysis
The molecular formula of “(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine” is C13H18N2O, and it has a molecular weight of 218.3 .Chemical Reactions Analysis
Indole derivatives, including “(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine”, can undergo various chemical reactions. For instance, they can participate in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides . They can also be used to synthesize amides by reacting with carboxylic acids .Future Directions
Indole derivatives, including “(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Future research could focus on further investigating the biological activities of these compounds and developing novel methods of synthesis.
properties
IUPAC Name |
2-methoxy-N-[(1-methylindol-2-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15-12(10-14-7-8-16-2)9-11-5-3-4-6-13(11)15/h3-6,9,14H,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBANWNVYDVGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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